2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-4-10-5-2-3-6(9(14)15)12-7(5)8(13)11-4/h2-3H,1H3,(H,14,15)(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWSALSZASSUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrido[3,2-d]pyrimidine Family
(a) 1-Ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid
- Molecular Formula : C₁₀H₉N₃O₄
- Key Differences : Replaces the 4-oxo group with a 2,4-dioxo system and introduces an ethyl substituent at position 1.
- The ethyl group may increase lipophilicity, affecting bioavailability .
(b) 8-Ethyl-5-oxo-2-(4-((3-(trifluoromethyl)phenyl)carbamothioyl)piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid (ML328)
- Molecular Formula : C₂₂H₂₁F₃N₆O₃S
- Key Differences : Features a trifluoromethylphenyl-thioureido-piperazine moiety at position 2 and an ethyl group at position 6.
- Impact : The bulky substituent enhances binding affinity to biological targets (e.g., enzymes or receptors), as seen in its use as a bromodomain inhibitor. The trifluoromethyl group improves metabolic stability .
Analogues with Modified Ring Systems
(a) 3-Amino-5-methyl-2-(alkylthio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives
- Molecular Framework: Replaces the pyridine ring with a thiophene, forming a thieno[2,3-d]pyrimidine core.
- Alkylthio groups at position 2 improve membrane permeability .
(b) Levofloxacin Hemihydrate
- Structure : (-)-S-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2-d]pyrimidine-6-carboxylic acid.
- Key Differences: Contains a fluoroquinolone backbone with a piperazinyl group, differing in ring fusion (pyrido[1,2-d]pyrimidine vs. pyrido[3,2-d]pyrimidine).
- Impact : The altered ring fusion and fluorine substitution confer broad-spectrum antibacterial activity by targeting DNA gyrase .
Functional Group Variations
Biological Activity
2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid is a compound belonging to the pyrido[3,2-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, anti-inflammatory, and antiviral activities, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₉H₇N₃O₃
- Molecular Weight: 195.17 g/mol
Biological Activity Overview
The biological activity of this compound has been documented in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that pyrido[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. Notably, compounds within this class have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus flavus and Aspergillus niger.
Table 1: Antimicrobial Efficacy of Pyrido[3,2-d]pyrimidines
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 0.0227 µM |
| 2 | S. aureus | 0.0250 µM |
| 3 | A. flavus | 0.0300 µM |
| 4 | A. niger | 0.0285 µM |
Anticancer Activity
The anticancer potential of the compound has been explored extensively. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The compound's mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study:
In a study comparing the cytotoxic effects of several pyrido[3,2-d]pyrimidine derivatives, it was found that the presence of a methyl group significantly enhanced anticancer activity against all tested cell types. The IC50 values for A549 and Caco-2 cells were reported at 40.54 μg/mL and 29.77 μg/mL respectively when compared to the standard drug doxorubicin .
Anti-inflammatory Activity
Pyrido[3,2-d]pyrimidines have also shown promise as anti-inflammatory agents. In experimental models of paw edema, certain derivatives exhibited higher inhibition rates than indomethacin, a standard anti-inflammatory drug.
Table 2: Anti-inflammatory Efficacy
| Compound | Inhibition Rate (%) at 4h | Inhibition Rate (%) at 5h |
|---|---|---|
| A | 43.17 | 26.67 |
| B | 40.91 | 35.56 |
| C | 36.35 | 31.10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
